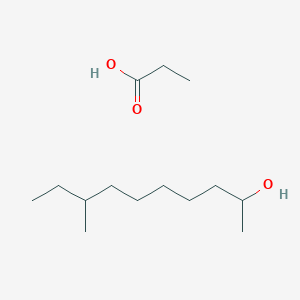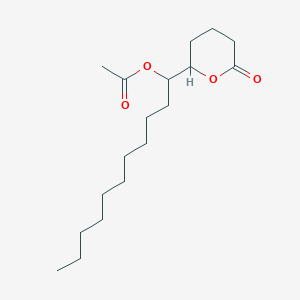
6-Acetoxy-5-hexadecanolide
Overview
Description
6-Acetoxy-5-hexadecanolide is a chemical compound known for its role as a mosquito oviposition attractant pheromone. It is a lactone derivative and has been studied extensively for its biological activity, particularly in attracting mosquitoes for oviposition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-5-hexadecanolide involves several steps. One common method starts with isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde. The key step in the synthesis is the nucleophilic addition of a Grignard reagent, which involves a diastereoface-differentiating process . Another method involves the aldol condensation between 1-trimethylsilyloxycyclopent-1-ene and undecanal, followed by Baeyer-Villiger ring expansion and acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetoxy-5-hexadecanolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various stereoisomers of this compound, as well as other lactone derivatives .
Scientific Research Applications
6-Acetoxy-5-hexadecanolide has several scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and stereochemistry.
Biology: The compound is a key component in the study of mosquito behavior, particularly in understanding oviposition attractants
Medicine: Research is ongoing to explore its potential use in developing mosquito control strategies to reduce the spread of mosquito-borne diseases.
Industry: It is used in the development of mosquito traps and other pest control products.
Mechanism of Action
The mechanism of action of 6-Acetoxy-5-hexadecanolide involves its role as a semiochemical, specifically an oviposition attractant pheromone. It interacts with olfactory receptors in mosquitoes, triggering a behavioral response that leads them to lay eggs in areas where the compound is present . The molecular targets and pathways involved include the olfactory receptor neurons in the mosquito’s antennae, which detect the compound and send signals to the brain to initiate oviposition behavior .
Comparison with Similar Compounds
Similar Compounds
5-Hexadecanolide: Another lactone compound with similar structural features but lacking the acetoxy group.
6-Hydroxy-5-hexadecanolide: A hydroxylated derivative of 6-Acetoxy-5-hexadecanolide.
6-Acetoxy-5-octadecanolide: A longer-chain analog with similar biological activity.
Uniqueness
This compound is unique due to its specific role as a mosquito oviposition attractant pheromone. Its stereochemistry and functional groups make it highly effective in attracting certain mosquito species, which is not observed with other similar compounds .
Properties
IUPAC Name |
1-(6-oxooxan-2-yl)undecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXUSGCKOQPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




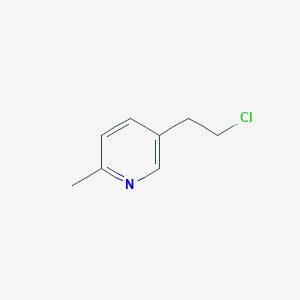
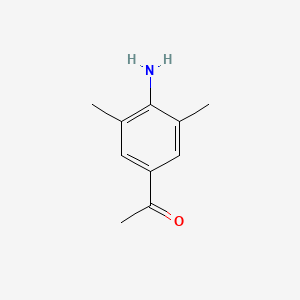
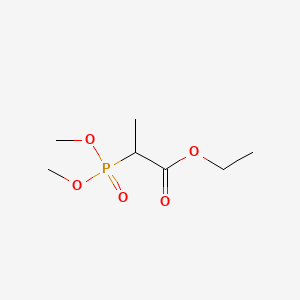

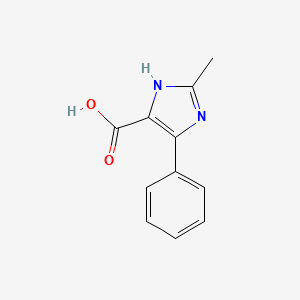
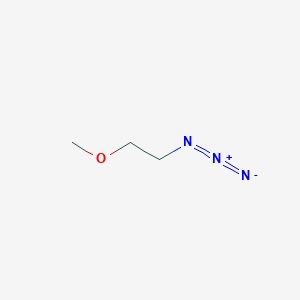
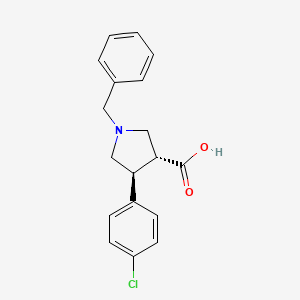
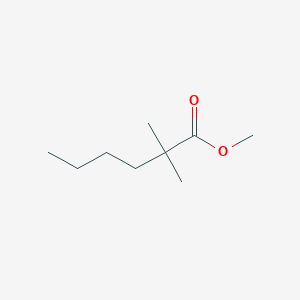
![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)

![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
